molecular formula C18H14N2O4S B353029 N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide CAS No. 878989-97-0

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide

Cat. No.: B353029
CAS No.: 878989-97-0
M. Wt: 354.4g/mol
InChI Key: IKONNYASLUGCIA-UHFFFAOYSA-N
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Description

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is a compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent

Metabolic Pathways

Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .

Subcellular Localization

Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide typically involves the reaction of 2,4-thiazolidinedione with appropriate acylating agents. One common method involves the condensation of 2,4-thiazolidinedione with substituted benzoyl chlorides in the presence of a base such as piperidine . The reaction is usually carried out in refluxing toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide stands out due to its dual role as an antimicrobial and anticancer agent. Unlike other thiazolidinediones primarily used for diabetes management, this compound exhibits a broader spectrum of biological activities, making it a versatile candidate for various therapeutic applications .

Properties

IUPAC Name

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONNYASLUGCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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